CDP-840

PDE4 enzymology Inhibitor kinetics Catalytic site binding

CDP-840 (also known as L-765527, GR259653X) is a small-molecule, orally active, and selective inhibitor of phosphodiesterase type 4 (PDE4), a key enzyme regulating intracellular cAMP levels in inflammatory and immune cells. It belongs to the triarylethane chemical class and was developed as a second-generation PDE4 inhibitor intended to overcome the dose-limiting gastrointestinal side effects (nausea, emesis) associated with earlier compounds like rolipram.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
CAS No. 162542-90-7
Cat. No. B1668766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDP-840
CAS162542-90-7
Synonyms4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
CDP 840
CDP-840
CDP840
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
InChIInChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1
InChIKeyUTUUPXBCDMQYRR-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDP-840 (CAS 162542-90-7): Selective PDE4 Inhibitor Procurement Overview and Class Context


CDP-840 (also known as L-765527, GR259653X) is a small-molecule, orally active, and selective inhibitor of phosphodiesterase type 4 (PDE4), a key enzyme regulating intracellular cAMP levels in inflammatory and immune cells [1]. It belongs to the triarylethane chemical class and was developed as a second-generation PDE4 inhibitor intended to overcome the dose-limiting gastrointestinal side effects (nausea, emesis) associated with earlier compounds like rolipram [2]. Its mechanism involves competitive inhibition of all four PDE4 isoforms (A, B, C, D) [3]. While its clinical development was discontinued after Phase II [4], it remains a widely used pharmacological tool for probing PDE4 biology and serves as a critical benchmark for comparing novel PDE4-targeting agents in respiratory and inflammatory research.

Why CDP-840 (CAS 162542-90-7) Cannot Be Replaced by Generic PDE4 Inhibitors


Generic PDE4 inhibitors cannot be substituted for CDP-840 due to critical differences in their pharmacological profiles that directly impact experimental outcomes and tolerability. First, CDP-840 acts as a simple competitive inhibitor across all PDE4 isoforms, unlike rolipram, which exhibits complex, mixed-affinity binding kinetics that confound dose-response relationships [1]. Second, CDP-840 demonstrates a superior therapeutic window, showing no emetic effects in ferrets at 30 mg/kg p.o. [2] and an emetic ED50 of 20 mg/kg in Suncus murinus compared to just 0.16 mg/kg for rolipram [3]. Third, in vivo potency diverges sharply: CDP-840 is 10-100 times more potent than rolipram and RP73401 in suppressing IL-5-induced eosinophilia in rats [4]. Substituting CDP-840 with a less selective or more emetic PDE4 inhibitor will introduce uncontrolled variables, compromise data reproducibility, and potentially invalidate comparisons with established literature benchmarks.

CDP-840 (162542-90-7) Quantitative Differentiation Evidence vs. PDE4 Inhibitor Comparators


CDP-840 Exhibits Simple Competitive Inhibition, Unlike Rolipram's Complex Mixed-Affinity Binding

CDP-840 functions as a simple competitive inhibitor across all PDE4 isoenzymes. In stark contrast, rolipram demonstrates heterogeneous inhibition, engaging both a low-affinity catalytic site and a high-affinity site (Sr). This difference is most apparent against the PDE4A330-886 variant: CDP-840 maintains consistent potency (IC50 = 3.9 nM), whereas rolipram's activity drops precipitously to a low-affinity state (IC50 = 1022 nM) [1]. This mechanistic consistency makes CDP-840 a more reliable and interpretable tool for probing PDE4 function.

PDE4 enzymology Inhibitor kinetics Catalytic site binding Rolipram binding site

CDP-840 Demonstrates a Significantly Wider Therapeutic Window than Rolipram in Emesis Models

A critical barrier to the use of first-generation PDE4 inhibitors is emesis. CDP-840 is non-emetic in ferrets at 30 mg/kg p.o., a model highly predictive of human nausea [1]. Quantitative data from Suncus murinus confirms a stark separation: CDP-840 has an emetic ED50 of 20 mg/kg, while rolipram induces emesis at an ED50 of just 0.16 mg/kg, a >100-fold difference in emetic threshold [2]. This indicates CDP-840 can achieve therapeutic effects at doses far below those causing gastrointestinal distress.

Therapeutic index Adverse effects Emesis In vivo tolerability

CDP-840 is 10-100 Fold More Potent than Rolipram and RP73401 in Suppressing Pulmonary Eosinophilia

In a rat model of IL-5-induced pleural eosinophilia, CDP-840 exhibited superior in vivo potency compared to other PDE4 inhibitors. Oral administration of CDP-840 reduced eosinophilia with an ED50 of 0.03 mg/kg. It was approximately equipotent with the corticosteroid dexamethasone and demonstrated 10-100 times greater potency than the PDE4 inhibitors rolipram and RP73401 in this model [1]. This highlights a significant quantitative advantage in suppressing a key inflammatory cell type central to asthma pathology.

In vivo efficacy Pulmonary inflammation Eosinophilia Asthma models

CDP-840 Binds Preferentially to the Catalytically Active PDE4 Holoenzyme

PDE4 exists in distinct conformational states: the metal-bound, catalytically active holoenzyme and the metal-free apoenzyme. CDP-840 binds preferentially to the holoenzyme, the state responsible for cAMP hydrolysis in vivo. In contrast, (R)-rolipram binds to both states but with a 60-fold difference in affinity: Kd = 5 nM for the holoenzyme and 300 nM for the apoenzyme [1]. This suggests CDP-840 more selectively targets the active form of the enzyme, potentially contributing to its cleaner pharmacological profile.

Conformational selectivity Holoenzyme vs. apoenzyme Binding affinity Mechanism of action

CDP-840 Demonstrates >2,000-Fold Selectivity for PDE4 Over PDE1, 2, 3, 5, and 7

CDP-840 is a highly selective PDE4 inhibitor, showing no significant activity against other PDE families (PDE1, 2, 3, 5, and 7) at concentrations up to 100 µM [1]. Considering its potency against PDE4 is in the low nanomolar range (IC50 2-45 nM), this represents a selectivity window exceeding 2,000-fold. This high degree of specificity ensures that biological effects observed in complex systems can be confidently attributed to PDE4 inhibition, a critical consideration for rigorous pharmacological validation.

Selectivity profiling Off-target effects PDE families Specificity

CDP-840 is 10-Fold More Potent than Rolipram in Preventing Antigen-Induced Bronchoconstriction

In a guinea pig model of allergic asthma, CDP-840 demonstrated superior functional efficacy. Intraperitoneal administration of CDP-840 produced a dose-dependent reduction in antigen-induced bronchoconstriction. In this model, CDP-840 was approximately 10 times more potent than rolipram [1]. This demonstrates that CDP-840's advantages extend to functional airway responses, not just cellular inflammation.

Airway hyperresponsiveness Bronchoconstriction In vivo efficacy Asthma

Recommended Research Applications for CDP-840 (162542-90-7) Based on Quantitative Evidence


Validated Positive Control for In Vivo Efficacy Studies in Respiratory Inflammation Models

Procure CDP-840 for use as a high-potency positive control in rodent models of asthma and pulmonary inflammation. Its well-characterized in vivo efficacy—including an ED50 of 0.03 mg/kg for suppressing eosinophilia and being 10-100 times more potent than rolipram/RP73401 [1]—provides a reliable benchmark. Its superior therapeutic window ensures that observed effects are due to anti-inflammatory activity and not confounded by compound-induced sickness behaviors [2].

Clean Pharmacological Probe for PDE4-Mediated Signaling Due to High Selectivity

Utilize CDP-840 in cellular and biochemical assays where off-target effects on other PDE families (PDE1, 2, 3, 5, 7) or adenosine receptors must be minimized. Its selectivity index exceeds 2,000-fold for PDE4 [3], ensuring that any observed increase in cAMP or downstream functional effects (e.g., inhibition of TNF-α release) can be unequivocally attributed to PDE4 inhibition, a critical requirement for target validation studies.

Reference Standard for Mechanistic Studies on PDE4 Conformational States

Source CDP-840 for experiments investigating the functional significance of PDE4's holoenzyme vs. apoenzyme conformations. Its preferential binding to the catalytically active, metal-bound holoenzyme [4] contrasts with the mixed-affinity binding of rolipram. This makes CDP-840 a valuable tool for probing how inhibitor conformational selectivity impacts cellular cAMP dynamics, enzyme regulation, and the translation of in vitro potency to in vivo efficacy and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDP-840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.